Tobramycin-D, 18O Acetic Acid Salt is a derivative of Tobramycin, an aminoglycoside antibiotic primarily used to treat infections caused by Gram-negative bacteria. This specific compound incorporates isotopically labeled oxygen (18O) in its acetic acid salt form, which can be useful for tracing and studying metabolic pathways in biological systems. The compound is classified under antibiotics, specifically within the aminoglycoside group, which function by inhibiting bacterial protein synthesis.
Tobramycin is derived from the bacterium Streptomyces tenebrarius and is classified as an aminoglycoside antibiotic. The classification of Tobramycin-D, 18O Acetic Acid Salt falls under the broader category of antibiotics with a specific focus on its isotopic labeling for research applications. It is commonly utilized in microbiological studies to understand antibiotic resistance mechanisms and pharmacokinetics.
The synthesis of Tobramycin-D, 18O Acetic Acid Salt typically involves several steps:
The synthesis requires strict control over reaction conditions such as temperature and pH to ensure high yield and purity. The use of isotopically labeled reagents necessitates specialized analytical techniques to confirm the incorporation of the isotope into the final product.
The molecular formula for Tobramycin-D, 18O Acetic Acid Salt can be represented as C18H37N5O7 (for Tobramycin) with modifications for the acetic acid component. The introduction of the 18O isotope alters the molecular weight slightly but does not change the fundamental structure of Tobramycin.
Tobramycin-D, 18O Acetic Acid Salt participates in various chemical reactions typical of aminoglycosides:
The kinetics of these reactions can be studied using spectroscopic methods to monitor changes in absorbance or fluorescence as the reactions proceed.
Tobramycin exerts its antibacterial effects by binding to the ribosomal RNA within the bacterial ribosome. This binding disrupts protein synthesis through:
Studies have shown that Tobramycin is particularly effective against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections.
Analytical methods such as HPLC and mass spectrometry are crucial for determining purity and confirming isotopic labeling during synthesis.
Tobramycin-D, 18O Acetic Acid Salt has several applications in scientific research:
This compound serves as a valuable tool in both basic and applied microbiological research, aiding scientists in their quest to combat bacterial infections effectively.
Tobramycin-D, ¹⁸O Acetic Acid Salt is defined by its specific isotopic substitutions and salt formation. The molecular formula is C₁₈H₃₆DN₅O₈¹⁸O·xCH₃COOH, reflecting the strategic replacement of one hydrogen atom with deuterium (D) and one oxygen atom with oxygen-18 (¹⁸O) within the tobramycin structure, paired with variable stoichiometry of acetic acid. This results in a molecular weight of 470.53 g/mol (free base equivalent) to 530.57 g/mol (acetic acid salt form), depending on the hydration state and salt stoichiometry [1] [3].
The compound’s systematic IUPAC name is:(2S,3R,4S,5S,6R)-4-amino-2-(((1S,2S,3R,4S,6R)-4,6-diamino-3-(((2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxytetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)-6-((hydroxy)methyl-d)tetrahydro-2H-pyran-3,5-diol acetate [3]. This nomenclature precisely defines its stereochemistry and isotopic substitutions.
Common synonyms include:
Table 1: Key Chemical Identifiers of Tobramycin-D, ¹⁸O Acetic Acid Salt
Property | Specification | |
---|---|---|
CAS Number (Unlabelled) | 32986-56-4 (Tobramycin Free Base) | |
Molecular Formula | C₁₈H₃₆DN₅O₈¹⁸O·xCH₃COOH | |
Molecular Weight | 470.53 (BOC Sciences); 530.57 (LGC Standards) | |
Purity | >95% (HPLC) | |
Appearance | Off-white to Pale Beige Solid | |
Storage Conditions | -20°C | |
Solubility | Slightly soluble in Methanol and Water | [1] [3] |
The isotopic labels are positioned at critical sites: Deuterium replaces a hydrogen in the hydroxymethyl group (–CH₂OH → –CHDOH), while ¹⁸O substitutes an oxygen within the glycosidic linkage or a hydroxyl group. These modifications minimally alter the compound's physicochemical behavior relative to unlabelled tobramycin, ensuring its utility as an internal standard [3] [5].
The development of isotopically labeled tobramycin analogs emerged from persistent analytical challenges in quantifying the native drug. Tobramycin’s structure—characterized by high polarity, multiple ionizable amines, and absence of UV-absorbing chromophores—rendered it incompatible with conventional HPLC-UV methods prevalent before the 1990s. Early quantification relied on microbial assays or derivatization with reagents like o-phthalaldehyde (OPA) or 2,4-dinitrobenzene (DNB) to introduce detectable chromophores, processes that were labor-intensive and prone to inaccuracy [2].
The 1980s saw the first deuterated tobramycin analogs synthesized, primarily using deuterium oxide (D₂O) exchange. These early versions suffered from isotopic dilution and instability. The 1990s–2000s marked a shift toward site-specific deuteration (e.g., –CH₃ → –CD₃ groups) and the incorporation of ¹⁸O via acid-catalyzed exchange in H₂¹⁸O. This era coincided with advances in liquid chromatography-mass spectrometry (LC-MS), which required stable isotopes to generate distinguishable mass shifts for internal standardization. Tobramycin-D, ¹⁸O Acetic Acid Salt, with its predictable +3 Da mass shift (+1 from D, +2 from ¹⁸O), was optimized during this period to provide an exact mass differential detectable in high-resolution MS [2] [5].
Commercial availability expanded significantly post-2010, driven by pharmaceutical industry demand for robust bioanalytical methods. Suppliers like BOC Sciences, LGC Standards, and Clearsynth now offer the compound under stringent quality controls (>95% purity by HPLC) for regulated environments like ANDA (Abbreviated New Drug Application) submissions [1] [3] [4].
Table 2: Evolution of Isotopically Labeled Tobramycin Analogs
Time Period | Key Developments | Analytical Drivers | |
---|---|---|---|
Pre-1980s | Microbial assays; Derivatization (OPA, DNB) for UV/FL detection | Lack of chromophores; Low sensitivity | |
1980s–1990s | Non-specific deuteration (D₂O exchange); Early ESI-MS adoption | Rise of mass spectrometry; Need for stable isotopes | |
2000s–2010s | Site-specific deuteration/¹⁸O labeling; Commercial production | Growth in LC-MS/MS; Regulatory bioanalytical guidance | |
Post-2010 | High-purity (>95%) labeled standards; Application in ANDA/commercial QC | Generic drug development; Advanced pharmacokinetics | [2] [5] |
In contemporary pharmaceutical research, Tobramycin-D, ¹⁸O Acetic Acid Salt serves as a critical analytical tool across multiple domains:
Quantitative Bioanalysis & Pharmacokinetics: As an internal standard in LC-MS/MS, it corrects for matrix effects, extraction variability, and ion suppression in biological samples. Its near-identical chromatographic behavior to unlabelled tobramycin ensures co-elution, while the +3 Da mass shift allows unambiguous differentiation in selected reaction monitoring (SRM) modes. This enables precise quantification of tobramycin in plasma, urine, and tissue homogenates at ng/mL levels for pharmacokinetic studies [2] [5].
Method Validation & Regulatory Compliance: The compound is essential for validating tobramycin assays per ICH Q2(R1) guidelines. Its use in accuracy, precision, and recovery experiments supports submissions to regulatory bodies (e.g., FDA, EMA). For example, in ANDA filings for generic tobramycin formulations, it demonstrates method specificity by confirming the absence of interference from the internal standard peak [4] [5].
Complex Formulation Analysis: Recent research leverages this analog to study advanced formulations. For instance, tobramycin complexes with β-cyclodextrin or EDTA—designed to combat Pseudomonas aeruginosa biofilms on medical implants—require precise drug release kinetics. The labeled standard allows discrimination between free and complexed tobramycin in in-vitro diffusion studies using mass spectrometry [8].
Impurity Profiling: In drug substance testing, it aids in separating and quantifying tobramycin degradation products (e.g., nebramine, apotobramycin) via UHPLC-MS. The isotopic label prevents overlap with impurity peaks, improving sensitivity for low-level degradants [2].
Table 3: Key Analytical Applications of Tobramycin-D, ¹⁸O Acetic Acid Salt
Application | Technique | Advantage Provided by Isotopic Label | |
---|---|---|---|
Tobramycin in Human Plasma | LC-MS/MS (SRM) | +3 Da mass shift avoids interference; corrects for matrix effects | |
Biofilm Penetration Studies | MALDI Imaging MS | Spatially resolves drug distribution in biofilms; no isotopic dilution | |
Stability Testing | UHPLC-HRMS | Distinguishes degradants from internal standard; enhances S/N ratio | |
Generic Formulation QC | HPLC-CAD/ELSD | Confirms method specificity for ANDA submissions | [2] [5] [8] |
The compound’s utility underscores a broader trend: Isotopically labeled standards are now foundational to modern pharmaceutical analysis, transforming challenging molecules like aminoglycosides from "difficult-to-analyze" to "routinely quantifiable" [2].
Comprehensive Compound Synonyms
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: